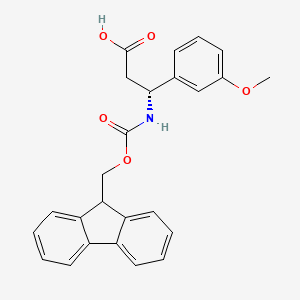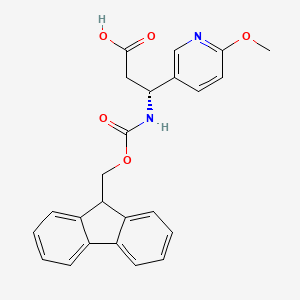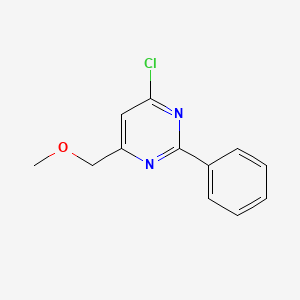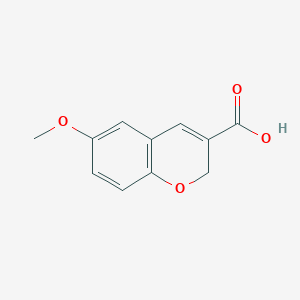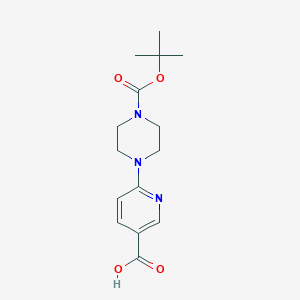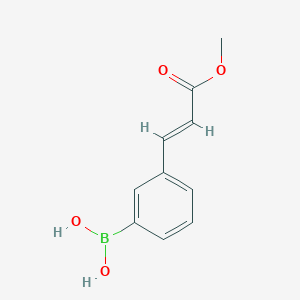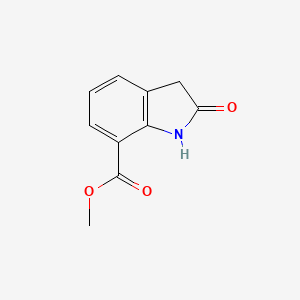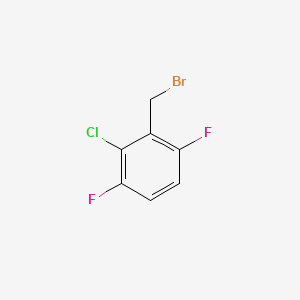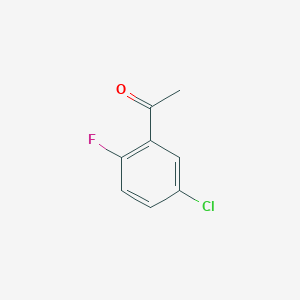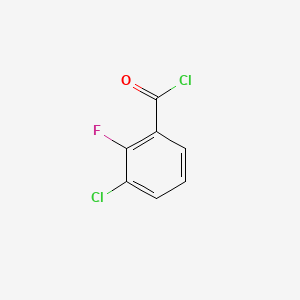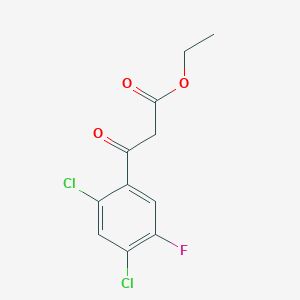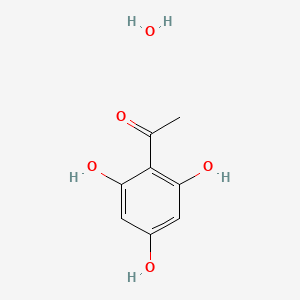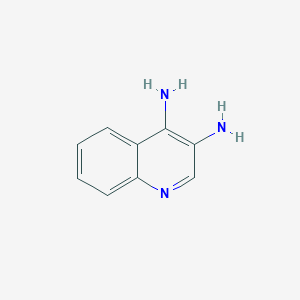
喹啉-3,4-二胺
描述
Quinoline-3,4-diamine, also known as 3,4-diaminobenzonitrile, is a chemical compound with the molecular formula C8H10N2. It is an organic compound that is used in a variety of applications, ranging from industrial to medical. It is a colorless, odorless solid that is soluble in water and organic solvents. The compound is of great interest to researchers due to its potential medical and industrial applications.
科学研究应用
Anti-Malarial and Anti-Dengue Agent
Quinoline derivatives have shown significant larvicidal and pupicidal properties against vectors of malaria and dengue diseases . A synthesized quinoline derivative, 4,7-dichloroquinoline, exhibited significant growth inhibition of both sensitive strains of Plasmodium falciparum, the parasite responsible for malaria . This suggests that quinoline-3,4-diamine could potentially be used in the development of novel anti-malarial and anti-dengue agents .
Photovoltaic Applications
Quinoline derivatives have been applied in third-generation photovoltaics . They have been used in the emission layer of organic light-emitting diodes (OLEDs) and in transistors . Their optoelectronic properties are similar to those of conventional semiconductors, but they offer excellent mechanical properties and plastic characteristics .
Insecticidal Effects
Quinoline derivatives have been synthesized with insecticidal effects on larval vectors of malaria and dengue diseases . The lethal toxicity of these compounds ranges from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .
Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . Their unique properties make them suitable for various applications in the biomedical field .
Anti-Biofilm Formation
Quinoline derivatives have been investigated as potential anti-quorum sensing (QS) compounds to prevent biofilm formation . Their structural similarity to alkylquinolone autoinducers (AIs) produced by P. aeruginosa makes them potential candidates for this application .
Therapeutic Agents
The quinoline core framework exists in many naturally occurring biologically active entities including quinine, chloroquine, bulaquine, primaquine, and tafenoquine from Cinchona alkaloids . These compounds have contributed significantly to society through their use as therapeutic agents .
作用机制
Target of Action
Quinoline-3,4-diamine, a derivative of quinoline, is known to interact with diverse biological targets such as proteins, receptors, and enzymes . This interaction forms the basis for its broad spectrum of bioactivity, which includes antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
The interaction of Quinoline-3,4-diamine with its targets results in a variety of changes. For instance, certain derivatives of quinoline have been found to inhibit quorum sensing, a central communication system in bacteria . This inhibition can prevent biofilm formation and disrupt pre-formed biofilms, thereby reducing the virulence of the bacteria .
Biochemical Pathways
Quinoline-3,4-diamine affects several biochemical pathways. As an inhibitor of quorum sensing, it can disrupt the communication between bacteria, thereby affecting their ability to form biofilms . This disruption can have downstream effects on the bacteria’s virulence and resistance to antibiotics .
Pharmacokinetics
Quinoline derivatives are generally known for their broad spectrum of bioactivities and low toxicity on human cells , suggesting that they may have favorable ADME properties.
Result of Action
The action of Quinoline-3,4-diamine at the molecular and cellular level results in a reduction of bacterial virulence. For example, it has been found to reduce biofilm formation by nearly 50% and pre-formed biofilm masses by 25% . It also significantly reduces the synthesis of pyocyanin, a virulence factor, by over 70% .
Action Environment
The action, efficacy, and stability of Quinoline-3,4-diamine can be influenced by various environmental factors. For instance, the presence of other microorganisms and the physical characteristics of the environment can affect the compound’s ability to inhibit quorum sensing and reduce biofilm formation
属性
IUPAC Name |
quinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOMICFLROGMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363836 | |
| Record name | 3,4-Diaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3,4-diamine | |
CAS RN |
87751-33-5 | |
| Record name | 3,4-Diaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

